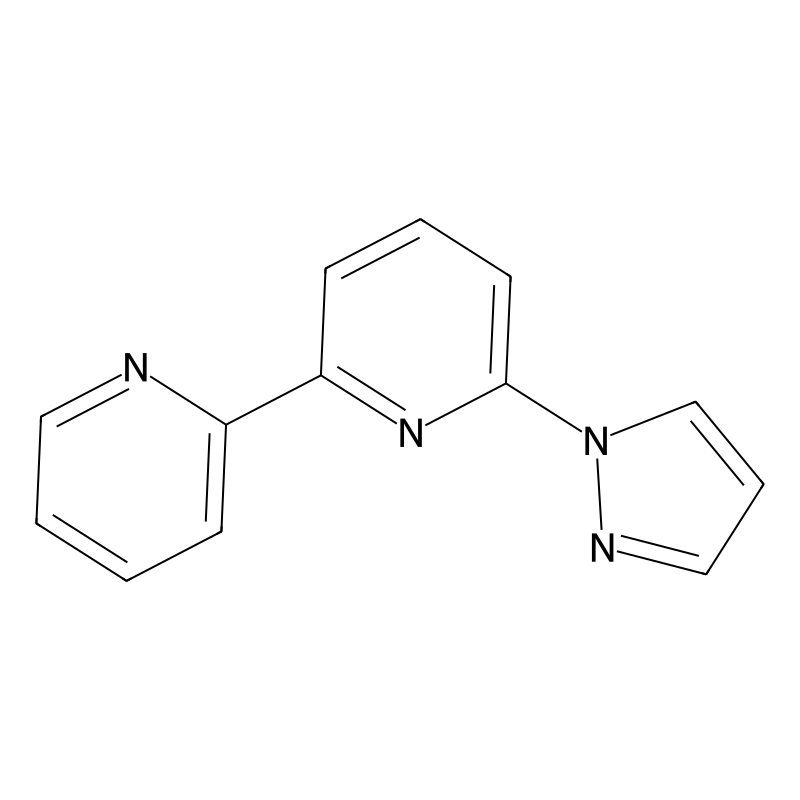

6-(1H-pyrazol-1-yl)-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Actinide/Lanthanide Separation

dmpbipy has been investigated as a ligand for separating trivalent actinide cations (such as plutonium and americium) from lanthanide cations (elements in the lanthanide series). These separations are crucial in nuclear fuel reprocessing to isolate valuable fissile materials and manage radioactive waste. Studies have shown that dmpbipy exhibits good selectivity for actinides over lanthanides, making it a promising candidate for this application. Source: Li, C., Wu, Q., Zhang, P., Pan, L., & Jiao, K. (2010). 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine as ligand for actinide(III)/lanthanide(III) separation. Radiochimica Acta, 98(11), 1821-1827.: )

6-(1H-pyrazol-1-yl)-2,2'-bipyridine is an organic compound characterized by its bipyridine structure with a pyrazole substituent at the 6-position. The molecular formula for this compound is C13H10N4, indicating it contains 13 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms. The presence of the pyrazole moiety introduces unique electronic properties, making it a strong electron donor due to the electron-withdrawing nature of the nitrogen atoms in both the pyrazole and bipyridine rings .

- Electrophilic Aromatic Substitution: The nitrogen atoms in the bipyridine ring can facilitate electrophilic substitutions, such as nitration or halogenation .

- Coordination Chemistry: As a ligand, 6-(1H-pyrazol-1-yl)-2,2'-bipyridine can coordinate with metal centers to form complexes, which are often studied for their catalytic and electronic properties .

- Redox Reactions: The compound may also engage in redox reactions, particularly when coordinated to transition metals.

While specific biological activities of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine have not been extensively documented, compounds with similar structures often exhibit significant biological properties. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic activities. Additionally, bipyridine-based ligands have been studied for their potential in medicinal chemistry and as therapeutic agents .

The synthesis of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine can be achieved through several methods:

- Direct Reaction: One common method involves the reaction of pyrazole with 6-fluoro-2,2'-bipyridine. This method typically requires appropriate solvents and conditions to ensure successful nucleophilic substitution at the fluorine site .

- Condensation Reactions: Another approach may involve the condensation of substituted pyridines with hydrazines or related compounds under acidic conditions.

- Multi-step Synthesis: More complex synthetic routes may include multiple steps involving protection-deprotection strategies and functional group interconversions to achieve the desired compound .

6-(1H-pyrazol-1-yl)-2,2'-bipyridine has potential applications in various fields:

- Coordination Chemistry: It serves as a versatile ligand in coordination complexes with transition metals, which are useful in catalysis and materials science.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

- Medicinal Chemistry: Due to its potential biological activity, it could be explored as a lead compound for drug development .

Interaction studies involving 6-(1H-pyrazol-1-yl)-2,2'-bipyridine primarily focus on its coordination with metal ions. These studies often utilize spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-visible (UV-Vis) spectroscopy to analyze binding affinities and electronic transitions in metal-ligand complexes. Such interactions can significantly influence the stability and reactivity of the resulting complexes .

Several compounds share structural similarities with 6-(1H-pyrazol-1-yl)-2,2'-bipyridine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Di(1H-pyrazol-1-yl)pyridine | Two pyrazole groups on pyridine | Increased electron donation due to multiple pyrazoles |

| 6-(1H-pyrazol-3-yl)-2,2'-bipyridine | Pyrazole at different position (3) | Different electronic properties due to position change |

| 4-(1H-pyrazol-1-yl)pyridine | Single pyrazole on pyridine | Simpler structure with less steric hindrance |

The unique feature of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine lies in its combination of a bipyridine core with a single pyrazole substituent at a specific position (6), allowing for distinct coordination chemistry and potential biological activity compared to its analogs .